2-[(3-Chloropropanoyl)amino]benzamide
Overview
Description
2-[(3-Chloropropanoyl)amino]benzamide is a specialty compound used primarily in proteomics research. Its molecular formula is C10H11ClN2O2, and it has a molecular weight of 226.66 . This compound is known for its unique structure, which includes a benzamide core with a 3-chloropropanoyl group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)amino]benzamide typically involves the reaction of 3-chloropropanoyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.
Hydrolysis: The major products are 2-aminobenzamide and 3-chloropropanoic acid.
Scientific Research Applications
2-[(3-Chloropropanoyl)amino]benzamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloropropanoyl)amino]-N-(1-phenylethyl)benzamide: This compound has a similar structure but includes a phenylethyl group, which may alter its chemical and biological properties.
2-[(3-Chloropropanoyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its reactivity and solubility.
Uniqueness
2-[(3-Chloropropanoyl)amino]benzamide is unique due to its specific combination of a benzamide core with a 3-chloropropanoyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
2-[(3-Chloropropanoyl)amino]benzamide, with the molecular formula C10H11ClN2O2, is a compound that has garnered attention in various biological research fields, particularly in proteomics and medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and potential applications supported by diverse research findings.
The synthesis of this compound typically involves the reaction of 3-chloropropanoyl chloride with 2-aminobenzamide in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at controlled temperatures to optimize yield and purity. The compound's unique structure imparts significant reactivity and biological activity, making it valuable for research and industrial applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated various derivatives, revealing that certain analogs demonstrated excellent antifungal activity against Aspergillus fumigatus, outperforming standard treatments like Clotrimazole. Additionally, these compounds showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound | Antifungal Activity | Antibacterial Activity |
---|---|---|
This compound | Excellent against Aspergillus fumigatus | Moderate against Staphylococcus aureus |
Clotrimazole | Standard reference | Not applicable |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in cellular processes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression . The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited tumor cell proliferation. For example, it showed an IC50 value of approximately 1.30 μM against HepG2 cells, indicating its effectiveness as an anticancer agent .
- In Vivo Studies : Animal model studies further supported its antitumor efficacy, revealing a tumor growth inhibition rate of nearly 49% compared to control groups. These findings underscore the compound's potential as a lead candidate for developing selective HDAC inhibitors .
Future Directions and Applications
The unique structure and promising biological activity of this compound position it as a candidate for further investigation in drug development. Its applications may extend beyond antimicrobial and anticancer properties to include roles in other therapeutic areas such as neurodegenerative diseases, where HDAC inhibition could be beneficial.
Properties
IUPAC Name |
2-(3-chloropropanoylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXTCIGKZVENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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